5-Chloro-2-(methylamino)benzophenone
Overview
Description
2-Methylamino-5-chlorobenzophenone is an organic compound categorized as a benzophenone. It is a metabolite of diazepam and has been used as a synthetic intermediate in the synthesis of diazepam . This compound is also found in seized etizolam samples . It is primarily used for research and forensic applications .
Mechanism of Action
Target of Action
5-Chloro-2-(methylamino)benzophenone, also known as 5-Chloro-2-methylaminobenzophenone, is a biochemical reagent . It is primarily used as a synthetic intermediate in the synthesis of diazepam , a medication of the benzodiazepine family that typically produces a calming effect . Therefore, the primary targets of this compound are likely to be the same as those of diazepam, which are the gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Mode of Action
Diazepam works by enhancing the effect of GABA, a neurotransmitter that inhibits activity in the brain, thereby producing a calming effect . It is plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given its role in the synthesis of diazepam , it is likely involved in the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Result of Action
As a synthetic intermediate in the production of diazepam , its action likely contributes to the calming effect characteristic of benzodiazepines .
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of diazepam , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of diazepam .
Cellular Effects
Given its role as a metabolite of diazepam , it may influence cell function by modulating the activity of gamma-aminobutyric acid (GABA) receptors, similar to diazepam .
Molecular Mechanism
As a metabolite of diazepam , it may exert its effects at the molecular level by interacting with GABA receptors, potentially influencing their activity .
Metabolic Pathways
5-Chloro-2-(methylamino)benzophenone is known to be a metabolite of diazepam , suggesting that it is involved in the metabolic pathways of diazepam
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the preparation methods involves the methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate under the action of a catalyst . This method is advantageous due to its simplicity, low toxicity of reagents, high catalytic activity, and selectivity. The process is environmentally friendly and allows for easy separation and purification of the product .
Another method involves the methylation of 2-amino-5-chlorobenzophenone using dimethyl sulfate, followed by reduction with iron powder . This method, however, has drawbacks such as high toxicity of reagents and lower overall yield .
Industrial Production Methods
The industrial production of 2-Methylamino-5-chlorobenzophenone typically follows the methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-5-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrogen gas are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
2-Methylamino-5-chlorobenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of benzodiazepines, such as diazepam.
Biology: It is used in studies related to the metabolism of diazepam and its derivatives.
Medicine: It is used in the development of pharmaceuticals, particularly benzodiazepines.
Industry: It is used in the production of dyes and other chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: This compound is a precursor in the synthesis of 2-Methylamino-5-chlorobenzophenone.
5-Chloro-2-(methylamino)benzophenone: Another related compound used in similar applications.
Uniqueness
2-Methylamino-5-chlorobenzophenone is unique due to its specific role as a metabolite of diazepam and its use as an intermediate in the synthesis of benzodiazepines . Its specific chemical structure allows it to interact with GABA receptors, making it valuable in pharmaceutical research and development .
Properties
IUPAC Name |
[5-chloro-2-(methylamino)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNMLCMTDCANOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061416 | |
Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022-13-5 | |
Record name | 2-(Methylamino)-5-chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylamino-5-chlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-(methylamino)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-2-METHYLAMINOBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4GD5770PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel findings arose from studying the reaction of 5-Chloro-2-(methylamino)benzophenone with haloacetyl chloride in microfluidic systems?
A1: Research by Wleklinski et al. [] revealed that utilizing electrospray and Leidenfrost droplet acceleration significantly sped up the reaction between this compound and haloacetyl chloride (where halo represents either chlorine or bromine) in the context of diazepam synthesis. This acceleration was even more pronounced in electrospray compared to traditional bulk reactions. Furthermore, this approach, coupled with rapid analysis via electrospray-mass spectrometry (ESI-MS), unveiled previously unreported byproducts in the reaction when conducted on a microfluidic scale. These byproducts were not observed in the droplet reactions, highlighting the importance of exploring different reaction environments. []
Q2: How does the choice of solvent influence the reaction of this compound with haloacetyl chlorides?
A2: The research indicates that the acceleration factors observed in the reaction of this compound with haloacetyl chlorides are solvent-dependent. [] This suggests that solvent selection plays a crucial role in optimizing reaction kinetics and potentially influencing the formation of specific byproducts.
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